molecular formula C14H7Cl2FN2OS B2492735 2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 476297-87-7

2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2492735
CAS No.: 476297-87-7
M. Wt: 341.18
InChI Key: CMITWIZEHZBJQU-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 6-position and a benzamide moiety bearing 2,5-dichloro substituents.

Synthesis of such compounds typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride in a polar solvent like pyridine, followed by purification via chromatography or recrystallization .

Properties

IUPAC Name

2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-10(16)9(5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMITWIZEHZBJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 6-fluoro-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydrobenzothiazole derivatives.

Scientific Research Applications

2,5-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent. Benzothiazole derivatives have shown activity against various bacterial and fungal strains.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name Benzothiazole Substituent Benzamide/Amide Substituents Key Structural Notes
2,5-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (Target) 6-Fluoro 2,5-Dichlorophenyl Electron-withdrawing substituents; benzamide linkage
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide N/A (thiazole core) 2,4-Difluorophenyl Smaller thiazole ring; difluoro substitution
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 6-Trifluoromethyl 3-Methoxyphenyl (acetamide) Acetamide linkage; methoxy electron donor
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide HCl 6-Chloro 2,5-Dimethylphenyl + dimethylaminoethyl Tertiary amine enhances solubility; HCl salt form
Key Observations:
  • Benzothiazole vs. Thiazole: The target compound’s benzothiazole core (vs.
  • Substituent Positions : The 6-fluoro group on the benzothiazole (target) contrasts with 6-trifluoromethyl () or 6-chloro (), altering steric and electronic profiles. Trifluoromethyl groups are bulkier and more electron-withdrawing than fluoro, which may affect target binding.
  • Benzamide vs. Acetamide : The target’s benzamide linkage (vs. acetamide in ) introduces a larger aromatic system, possibly improving π-π stacking interactions in enzyme active sites.

Comparative Advantages and Limitations

Compound Advantages Limitations
Target Compound High lipophilicity for membrane penetration; strong electron-withdrawing groups for enzyme binding Potential solubility challenges
Proven PFOR inhibition; simpler synthesis Smaller thiazole core may reduce potency
Methoxy groups enhance solubility Acetamide linkage reduces aromatic interactions
HCl salt improves bioavailability Complex synthesis; tertiary amine may introduce toxicity

Biological Activity

2,5-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antibacterial and antifungal agent, as well as its mechanisms of action and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H8Cl2FN2OS
  • Molecular Weight : 371.19 g/mol

Biological Activity Overview

Benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound has been investigated primarily for its antibacterial and antifungal activities.

Antimicrobial Activity

Research indicates that this compound shows significant activity against various microbial strains. The structure-function relationship suggests that modifications in the benzothiazole moiety can enhance its antimicrobial efficacy.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.67 µg/mL
Escherichia coli31.25 µg/mL
Candida albicans0.78 µg/mL (compared to amphotericin B)

These findings demonstrate that the compound's activity is comparable to established antifungal agents like amphotericin B, indicating its potential for therapeutic applications in treating infections caused by resistant strains.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • DNA Interaction : It may intercalate into DNA strands, disrupting replication and transcription processes.
  • Receptor Modulation : The compound can bind to specific receptors, altering signal transduction pathways that lead to microbial growth inhibition.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Antimicrobial Resistance :
    A study published in MDPI highlighted the synthesis of novel thiazole derivatives with enhanced antimicrobial properties. Compounds with similar structural features demonstrated significant activity against resistant strains of bacteria and fungi .
  • Comparative Analysis :
    In comparative studies with other benzothiazole derivatives, it was found that modifications at specific positions on the benzothiazole ring could lead to improved potency against various pathogens. For instance, compounds with electron-withdrawing groups exhibited better antibacterial activity .
  • Mechanistic Insights :
    Another research article discussed the interaction of benzothiazole derivatives with bacterial cell membranes and their ability to disrupt membrane integrity, leading to cell death .

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